REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6](S(C(C)C)(=O)=O)[C:5]2[CH:13]=[CH:14][C:15]([C:17](=[O:24])[C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)=[CH:16][C:4]=2[N:3]=1.O.[OH-].[Na+]>CC(C)=O>[CH:21]1[CH:20]=[CH:19][C:18]([C:17]([C:15]2[CH:14]=[CH:13][C:5]3[N:6]=[C:2]([NH2:1])[NH:3][C:4]=3[CH:16]=2)=[O:24])=[CH:23][CH:22]=1 |f:2.3|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC1=NC2=C(N1S(=O)(=O)C(C)C)C=CC(=C2)C(C2=CC=CC=C2)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove the acetone
|
Type
|
FILTRATION
|
Details
|
the precipitate title compound was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |